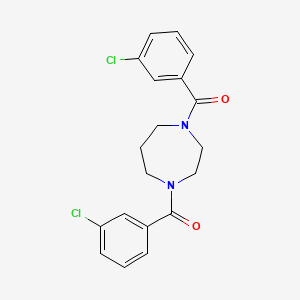
1,4-bis(3-chlorobenzoyl)-1,4-diazepane
Overview
Description
1,4-bis(3-chlorobenzoyl)-1,4-diazepane is an organic compound with the molecular formula C18H16Cl2N2O2 It is a derivative of diazepane, featuring two 3-chlorobenzoyl groups attached to the nitrogen atoms of the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(3-chlorobenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,4-diazepane+23-chlorobenzoyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(3-chlorobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoyl groups can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Products with nucleophiles replacing the chlorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
1,4-bis(3-chlorobenzoyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-bis(3-chlorobenzoyl)-1,4-diazepane depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(4-chlorobenzoyl)-1,4-diazepane
- 1,4-bis(3-fluorobenzoyl)-1,4-diazepane
- 1,4-bis(3-methylbenzoyl)-1,4-diazepane
Uniqueness
1,4-bis(3-chlorobenzoyl)-1,4-diazepane is unique due to the presence of 3-chlorobenzoyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other diazepane derivatives.
Properties
IUPAC Name |
[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAIPEGDXSOVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylpiperidin-1-yl)-1-[4-[3-(4-methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3927430.png)
![methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate](/img/structure/B3927438.png)
![5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3927448.png)
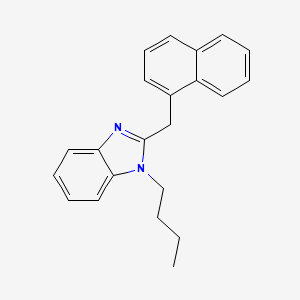
![N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B3927464.png)
![3-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 3-nitrobenzoate](/img/structure/B3927471.png)
![4-methyl-3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3927474.png)
![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3927480.png)
![2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3927489.png)
![ETHYL 4-{2-[N-(4-CHLORO-2-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B3927498.png)
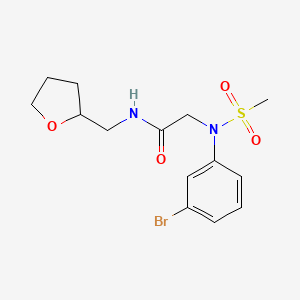
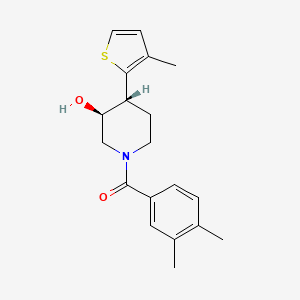
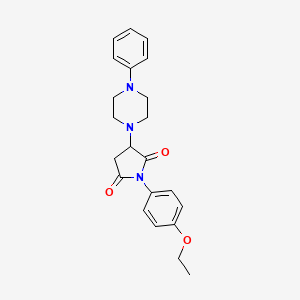
![3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927508.png)
